molecular formula C84H120N28O27 B588902 L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine CAS No. 133605-53-5

L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine

Cat. No. B588902
CAS RN: 133605-53-5
M. Wt: 1954.053
InChI Key: BAJSMSBUNHRDLE-GXMMQULOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine is a useful research compound. Its molecular formula is C84H120N28O27 and its molecular weight is 1954.053. The purity is usually 95%.
BenchChem offers high-quality L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H120N28O27/c1-41(2)68(82(137)110-59(30-47-35-93-40-98-47)80(135)108-57(28-45-33-91-38-96-45)78(133)103-51(18-21-62(87)115)73(128)105-54(83(138)139)12-7-8-24-85)112-75(130)52(19-22-63(88)116)104-76(131)55(27-44-14-16-48(114)17-15-44)100-64(117)36-95-71(126)61(37-113)111-81(136)60(32-67(122)123)109-79(134)58(29-46-34-92-39-97-46)107-72(127)50(13-9-25-94-84(89)90)102-77(132)56(26-43-10-5-4-6-11-43)106-74(129)53(20-23-65(118)119)101-69(124)42(3)99-70(125)49(86)31-66(120)121/h4-6,10-11,14-17,33-35,38-42,49-61,68,113-114H,7-9,12-13,18-32,36-37,85-86H2,1-3H3,(H2,87,115)(H2,88,116)(H,91,96)(H,92,97)(H,93,98)(H,95,126)(H,99,125)(H,100,117)(H,101,124)(H,102,132)(H,103,133)(H,104,131)(H,105,128)(H,106,129)(H,107,127)(H,108,135)(H,109,134)(H,110,137)(H,111,136)(H,112,130)(H,118,119)(H,120,121)(H,122,123)(H,138,139)(H4,89,90,94)/t42-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,68-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJSMSBUNHRDLE-GXMMQULOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H120N28O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745510
Record name L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1954.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine

CAS RN

133605-53-5
Record name L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.